

Solubility of 2-(Isopropylamino)ethanol in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Isopropylamino)ethanol

Cat. No.: B091046

[Get Quote](#)

Solubility of 2-(Isopropylamino)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Isopropylamino)ethanol** (also known as N-isopropylethanolamine). Due to its amphiphilic nature, possessing both a hydrophilic alcohol group and a secondary amine, alongside a hydrophobic isopropyl group, this compound exhibits versatile solubility in a range of solvents. This document summarizes its qualitative solubility, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for such studies.

Core Concepts in Solubility

2-(Isopropylamino)ethanol's molecular structure governs its solubility behavior. The presence of both a hydroxyl (-OH) and an amino (-NH) group allows for hydrogen bonding with polar solvents, leading to high solubility in water.^[1] Concurrently, the isopropyl group provides nonpolar character, enabling its dissolution in various organic solvents. Factors such as temperature and pH can significantly influence its solubility. Generally, an increase in temperature enhances solubility.^[1]

Qualitative Solubility Profile

While specific quantitative solubility data for **2-(Isopropylamino)ethanol** in various organic solvents is not readily available in publicly accessible literature, its qualitative solubility is well-documented.

Solvent Class	General Solubility	Rationale
Polar Protic (e.g., Water, Ethanol, Methanol)	High / Miscible	The hydroxyl and amino groups of 2-(Isopropylamino)ethanol can act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces with polar protic solvents.
Polar Aprotic (e.g., Acetone, DMSO)	Soluble	The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of 2-(Isopropylamino)ethanol.
Nonpolar (e.g., Toluene, Hexane)	Limited / Sparingly Soluble	The hydrophobic isopropyl group allows for some interaction with nonpolar solvents, but the polar head (hydroxyl and amino groups) limits overall solubility.

Experimental Protocols for Solubility Determination

Precise determination of solubility requires standardized experimental procedures. The following are detailed methodologies for commonly employed techniques in solubility studies.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[\[2\]](#)

Objective: To determine the saturation concentration of **2-(Isopropylamino)ethanol** in a specific solvent at a controlled temperature.

Materials:

- **2-(Isopropylamino)ethanol** (high purity)
- Selected solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Volumetric flasks and pipettes
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **2-(Isopropylamino)ethanol** to a known volume of the selected solvent in a sealed flask. The presence of undissolved solute is crucial to ensure saturation.
- Equilibration: Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[3]
- Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a defined period to allow the excess solute to settle. Subsequently, carefully withdraw a sample of the supernatant. It is critical to avoid disturbing the undissolved solute. The sample should be immediately filtered through a membrane filter compatible with the solvent or centrifuged to remove any suspended microparticles.^[3]
- Quantification: Accurately dilute the clear, saturated solution with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted

sample using a pre-validated analytical method (e.g., GC with a suitable column and detector) to determine the concentration of **2-(Isopropylamino)ethanol**.

- Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

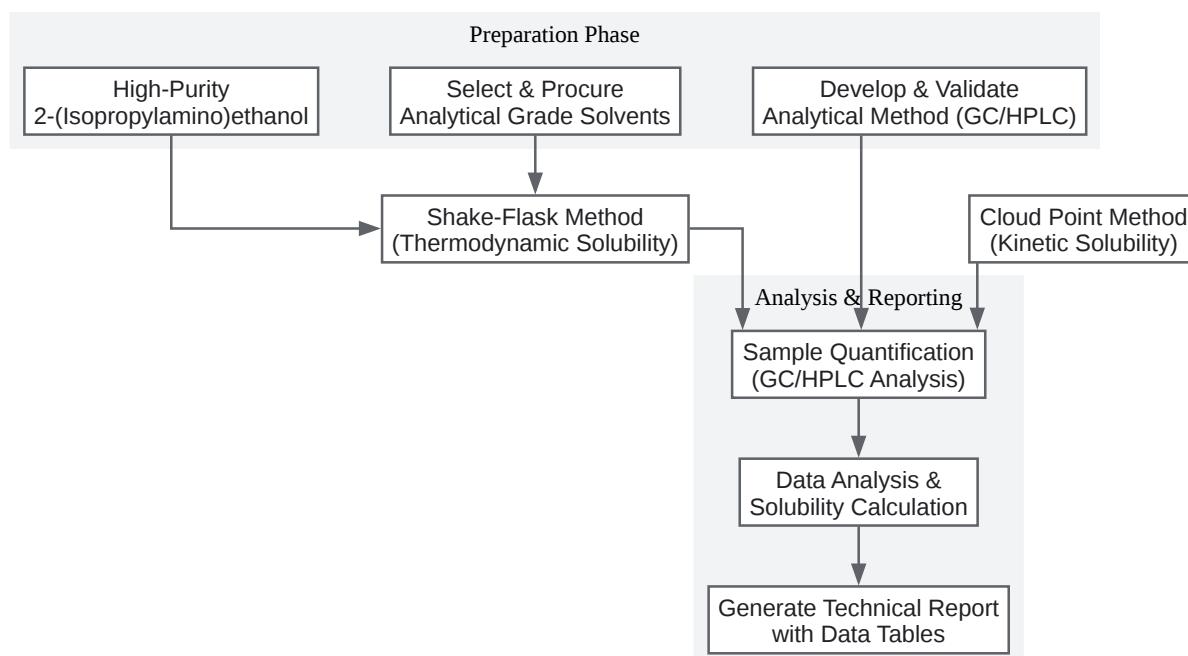
Kinetic Solubility Determination: The Cloud Point Method

The cloud point method is a faster, high-throughput technique often used in early-stage drug discovery to determine kinetic solubility. It relies on the visual or instrumental detection of precipitation.

Objective: To determine the concentration at which **2-(Isopropylamino)ethanol** precipitates from a solution under specific conditions.

Materials:

- **2-(Isopropylamino)ethanol** stock solution in a miscible organic solvent (e.g., DMSO)
- Aqueous buffer or solvent of interest
- Multi-well plates (e.g., 96-well)
- Automated liquid handler (optional)
- Plate reader with turbidity or light scattering detection capabilities


Procedure:

- Preparation of Solutions: Prepare a high-concentration stock solution of **2-(Isopropylamino)ethanol** in a water-miscible organic solvent like DMSO.
- Titration: In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer or solvent of interest. This creates a concentration gradient across the wells.

- Incubation and Detection: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature. The turbidity or light scattering in each well is then measured using a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility or "cloud point".[4]
- Data Analysis: The solubility is reported as the concentration in the last clear well before precipitation is detected.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive solubility study of **2-(Isopropylamino)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2-(Isopropylamino)ethanol**.

In conclusion, **2-(Isopropylamino)ethanol** is a versatile compound with significant solubility in polar solvents and some solubility in organic media. While quantitative data is sparse in the literature, established experimental protocols such as the shake-flask and cloud point methods can be effectively employed to generate the precise solubility data required for research, development, and formulation activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. enamine.net [enamine.net]
- 3. quora.com [quora.com]
- 4. inkworldmagazine.com [inkworldmagazine.com]
- To cite this document: BenchChem. [Solubility of 2-(Isopropylamino)ethanol in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091046#solubility-of-2-isopropylamino-ethanol-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com